

Preventing AVL-292 precipitation in cell culture media

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Compound of Interest

Compound Name: Aic-292

Cat. No.: B605251

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AVL-292 Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the precipitation of AVL-292 (Spebrutinib) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is AVL-292 and why is it used in cell culture experiments?

A1: AVL-292, also known as Spebrutinib or CC-292, is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and activation.[3][4] In research, AVL-292 is used to study the role of BTK in various cellular processes, particularly in the context of B-cell malignancies and autoimmune diseases.[3][5] Its covalent mechanism of action allows for direct assessment of BTK target engagement in cells.[3]

Q2: Why does AVL-292 precipitate when I add it to my cell culture medium?

A2: The precipitation of AVL-292 is primarily due to its low solubility in aqueous solutions. While AVL-292 is highly soluble in organic solvents like dimethyl sulfoxide (DMSO), its solubility drops dramatically when diluted into aqueous-based cell culture media or phosphate-buffered saline (PBS).[6][7] This is a common issue with hydrophobic compounds.[8] When a concentrated

DMSO stock of AVL-292 is added to the medium, the compound can rapidly come out of solution, forming a visible precipitate.[9][10]

Q3: What are the recommended solvents and stock solution concentrations for AVL-292?

A3: The recommended solvent for preparing AVL-292 stock solutions is high-purity, anhydrous DMSO.[7] It is crucial to use fresh, moisture-free DMSO, as absorbed water can reduce the compound's solubility.[7] A high-concentration stock solution (e.g., 10-20 mM) is recommended to minimize the volume of DMSO added to your cell culture.

Q4: How can I prepare my working solution of AVL-292 to minimize precipitation?

A4: The key is to dilute the high-concentration DMSO stock solution directly into the final volume of pre-warmed cell culture medium while mixing. Avoid making intermediate dilutions in aqueous buffers like PBS, as this will likely cause immediate precipitation.[6] The rapid dispersion into the full volume containing serum proteins, which can help with solubility, is critical.

Q5: What is the maximum recommended final concentration of DMSO in my cell culture?

A5: The final concentration of DMSO in the cell culture medium should generally not exceed 0.1%.[8] Higher concentrations can be toxic to cells and may affect experimental outcomes. Always include a vehicle control in your experiments with the same final concentration of DMSO as your treated samples.[8]

Q6: My AVL-292 still precipitates. What else can I try?

A6: If you are still observing precipitation after following the recommended protocol, consider these troubleshooting steps:

- **Increase Mixing:** When adding the DMSO stock to your media, vortex or pipette vigorously to ensure rapid and thorough mixing. This helps prevent localized high concentrations of the compound that can trigger precipitation.[10]
- **Pre-warm the Media:** Ensure your cell culture medium is pre-warmed to 37°C before adding the AVL-292 stock solution. Temperature can affect the solubility of media components and the compound itself.

- **Check Serum Content:** If using a low-serum or serum-free medium, precipitation is more likely. Serum proteins like albumin can help stabilize hydrophobic compounds. If your experimental design allows, consider if the serum concentration can be optimized.
- **Prepare Freshly:** Do not store diluted, aqueous solutions of AVL-292. Prepare the working solution in media immediately before adding it to your cells.[\[11\]](#)

Data Summary

Table 1: Solubility of AVL-292 (Spebrutinib)

Solvent	Solubility	Reference
DMSO	≥ 45 mg/mL (approx. 106 mM)	[2]
DMSO	85 mg/mL (approx. 200 mM)	[7]
DMSO	20 mg/mL (approx. 47 mM)	[6]
DMSO:PBS (pH 7.2) (1:30)	0.03 mg/mL (approx. 0.07 mM)	[6]
Water	Insoluble	[7]

| Ethanol | Insoluble / 0.5 mg/mL [\[6\]](#)[\[7\]](#) |

Table 2: Recommended Concentrations for Cell-Based Assays

Parameter	Recommendation	Reference
Stock Solution Solvent	Anhydrous DMSO	[7]
Stock Solution Concentration	10 - 20 mM	N/A
Typical Working Concentrations	0.01 - 1000 nM	[1] [7]

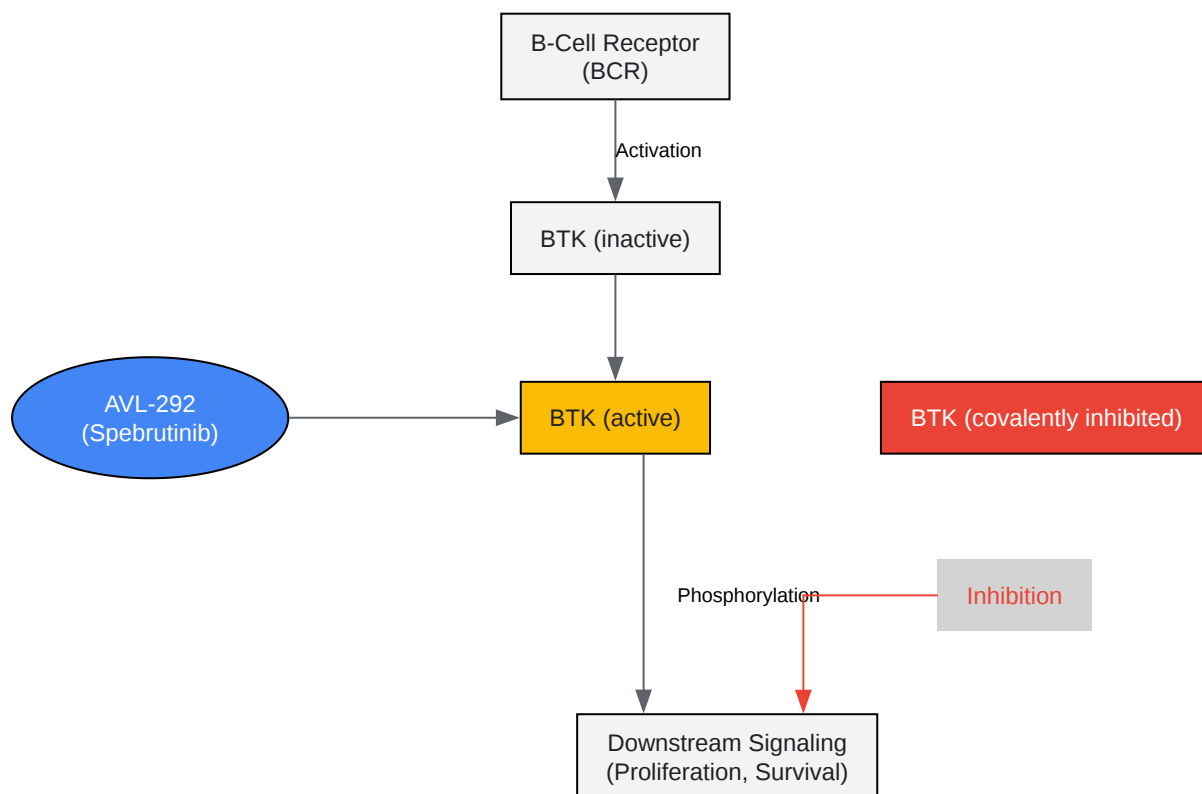
| Maximum Final DMSO % | < 0.1% [\[8\]](#) |

Experimental Protocols & Workflows

Protocol 1: Preparation of AVL-292 Stock and Working Solutions

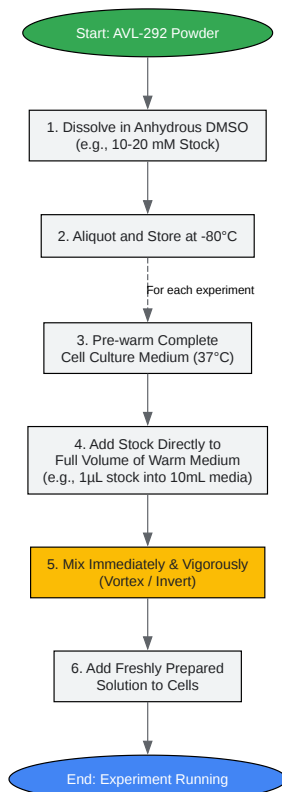
- Prepare High-Concentration Stock Solution:
 - Weigh out the required amount of AVL-292 powder (MW: 423.4 g/mol) in a sterile microcentrifuge tube.[\[4\]](#)
 - Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM). For example, to make a 10 mM stock, dissolve 4.23 mg of AVL-292 in 1 mL of DMSO.
 - Vortex thoroughly until the compound is completely dissolved.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[\[12\]](#)
- Prepare Final Working Solution (Example for 10 mL final volume):
 - Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
 - To achieve a final concentration of 1 μ M AVL-292, you will need to perform a 1:10,000 dilution from a 10 mM stock.
 - Add 1 μ L of the 10 mM AVL-292 stock solution directly to 10 mL of the pre-warmed medium.
 - Crucial Step: Immediately after adding the stock, cap the tube and vortex or invert it several times to ensure rapid and complete mixing. This minimizes the risk of precipitation.
 - Use this freshly prepared working solution to treat your cells immediately.

Visual Guides



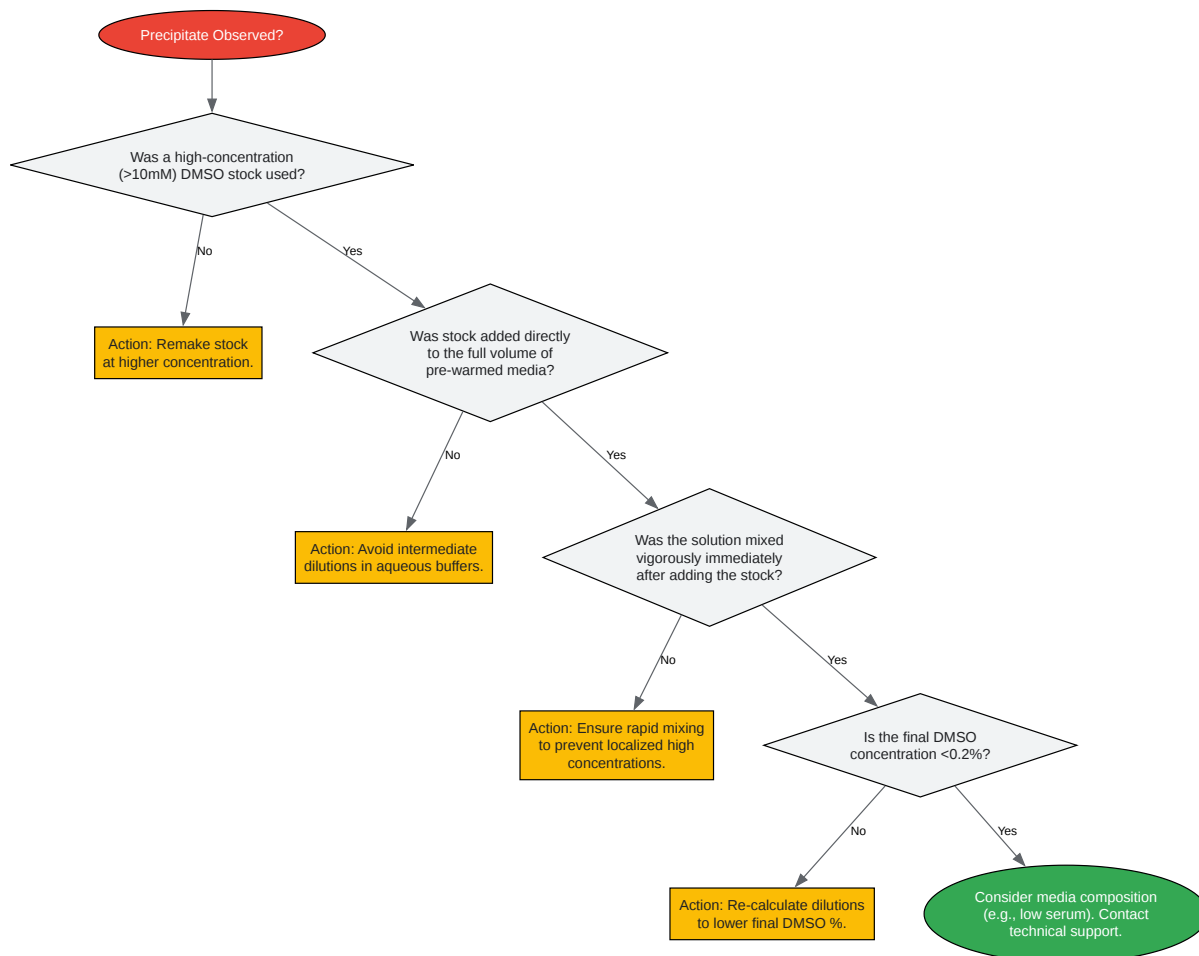
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Caption: Signaling pathway showing AVL-292 covalently inhibiting BTK.



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Caption: Recommended workflow for preparing AVL-292 working solutions.



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Caption: Troubleshooting logic for AVL-292 precipitation issues.

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